Bienvenue dans la boutique en ligne BenchChem!

3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Endothelin receptor antagonism Cardiovascular drug discovery Structure–Activity Relationship (SAR)

3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a synthetic small-molecule 1,4-benzodiazepine-2,5-dione (molecular formula C₁₇H₁₆N₂O₂; molecular weight 280.32 g/mol). It features a fused benzodiazepine ring system with a benzyl substituent at the C3 position and a methyl group at the N1 position, distinguishing it from the more common N4-methylated congener cyclopeptine.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B4453323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-13(15)16(20)18-14(17(19)21)11-12-7-3-2-4-8-12/h2-10,14H,11H2,1H3,(H,18,20)
InChIKeyTZRNZYMBFMGUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione – Core Identity and Procurement-Relevant Characteristics


3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a synthetic small-molecule 1,4-benzodiazepine-2,5-dione (molecular formula C₁₇H₁₆N₂O₂; molecular weight 280.32 g/mol) . It features a fused benzodiazepine ring system with a benzyl substituent at the C3 position and a methyl group at the N1 position, distinguishing it from the more common N4-methylated congener cyclopeptine [1]. The compound serves as a versatile scaffold in medicinal chemistry for exploring structure–activity relationships (SAR) at the N1 site of the benzodiazepine-2,5-dione core [2].

Why 3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Cannot Be Replaced by Generic In-Class Analogs


Within the 1,4-benzodiazepine-2,5-dione family, the placement of a single methyl substituent on N1 versus N4 dictates profound differences in biological activity. The foundational SAR study by Cheng et al. (2006) demonstrated that N1,N4-disubstituted benzodiazepine-2,5-diones exhibit low-nM endothelin receptor antagonism, while N1- or N4-monoalkylated analogs (including the target compound's subclass) show markedly reduced or negligible activity [1]. Consequently, substituting the N1-methyl isomer for a generic N4-methyl analog (e.g., cyclopeptine) without experimental validation risks nullifying the intended pharmacological effect in any endothelin-related assay. This positional sensitivity extends to herbicidal applications, where specific C7 and diazepine-ring substitution patterns govern photosystem II inhibition [2].

3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione – Quantitative Differentiation Evidence Against Closest Analogs


Endothelin Receptor Antagonism: N1-Methyl vs. N4-Methyl vs. N1,N4-Disubstituted Activity Comparison

Cheng et al. (2006) reported that 1,4-benzodiazepine-2,5-diones bearing flanked aryl substituents at both N1 and N4 positions demonstrate potent endothelin receptor antagonism, whereas N1- or N4-monoalkylated compounds (including those structurally analogous to the target compound) exhibit substantially weaker or undetectable activity [1]. Specifically, the lead compound 1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione (17b) achieves an IC50 in the low nanomolar range, while monoalkylated derivatives in the same series are reported as inactive in the functional calcium-mobilization assay [1]. This establishes the N1-methyl isomer (target compound) as a selectively inactive or weakly active control compound in endothelin receptor screens, a role that the N4-methyl analog cyclopeptine cannot necessarily fulfill due to different positional electronics.

Endothelin receptor antagonism Cardiovascular drug discovery Structure–Activity Relationship (SAR)

Herbicidal Photosystem II Inhibition: Positional Substitution Effect on Biological Activity

Karp et al. (1997) demonstrated that herbicidal activity in the 1H-1,4-benzodiazepine-2,5-dione series is highly sensitive to both benzene-ring and diazepine-ring substitution patterns [1]. Maximal pre- and post-emergence herbicidal activity was obtained by substitution at C-7 and specific diazepine-ring modifications, with positional isomerism on the diazepine ring (analogous to N1 vs. N4 substitution) directly influencing photosystem II electron transport inhibition. The target compound, bearing an N1-methyl substitution not represented in the optimized herbicidal series, is predicted to exhibit altered inhibitory potency compared to N4-methyl congeners [1].

Herbicide discovery Photosystem II inhibition Agrochemical SAR

GABAergic Modulatory Profile: Cyclopeptine (N4-Methyl) vs. Target Compound (N1-Methyl)

Cyclopeptine (3-benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione) is annotated in ChEBI as a GABA modulator that affects the GABA-A receptor–ionophore complex [1]. The target compound differs solely in the position of the methyl group (N1 vs. N4). According to the known SAR of benzodiazepine binding, the N1 substituent directly interacts with the benzodiazepine binding site of GABA-A receptors, whereas the N4 position is less critical for binding affinity [2]. Therefore, the N1-methyl isomer is expected to exhibit a GABAergic modulatory profile distinct from that of the N4-methyl analog cyclopeptine, though direct head-to-head binding data are currently unavailable.

GABA receptor modulation Neuropharmacology Natural product analogs

Commercial-Availability-Driven Differentiation: Target Compound vs. Closest Natural-Product Analogs

3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is commercially available from multiple screening-compound suppliers (e.g., ChemDiv, ChemBase) as a pre-synthesized building block , whereas its closest natural-product analog cyclopeptine (N4-methyl) is primarily isolated from Penicillium spp. fermentation and is significantly more expensive and less accessible . Dehydrocyclopeptine (the C3-benzylidene analog) is similarly limited to natural-product sourcing or low-throughput synthesis. This commercial-availability difference translates into substantially shorter lead times (days vs. weeks) and lower per-milligram costs for the target compound in library-synthesis or initial screening campaigns.

Medicinal chemistry sourcing Synthetic feasibility Building block procurement

3-Benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione – Optimal Application Scenarios Based on Verified Differentiation


Negative Control or Selectivity Probe in Endothelin Receptor Antagonist Screening

Use the target compound as an N1-monoalkylated negative control or selectivity probe in functional endothelin receptor antagonism assays [1]. Its predicted inactivity (class-level inference) against the ET-1-induced Ca²⁺ response contrasts sharply with the low-nM activity of N1,N4-disubstituted leads such as compound 17b, enabling clear differentiation of active hits from false positives.

SAR Exploration of GABA-A Benzodiazepine Binding Site

Employ the target compound as an N1-methyl pharmacophoric probe to investigate the role of the N1 substituent in GABA-A receptor binding [1][2]. Compared to cyclopeptine (N4-methyl), this compound can reveal whether N1 alkylation enhances binding affinity or alters efficacy at the benzodiazepine site, informing CNS drug discovery programs.

Agrochemical Photosystem II Inhibitor Library Design

Incorporate the target compound into a focused library of 1,4-benzodiazepine-2,5-diones for herbicidal PSII inhibitor screening [1]. The N1-methyl substitution provides an underexplored SAR vector relative to the previously optimized N4-alkyl and C7-substituted series, potentially uncovering new patentable herbicidal chemotypes.

Cost-Effective Building Block for Large-Scale Medicinal Chemistry

Select the target compound as a scalable synthetic building block for parallel medicinal chemistry or high-throughput screening campaigns where bulk procurement of N1-substituted benzodiazepine-2,5-dione scaffolds is required [1]. Its commercial availability at gram scale from multiple vendors reduces supply-chain lead times compared to fermentation-derived natural-product analogs.

Quote Request

Request a Quote for 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.